REACTION_CXSMILES
|
CN.[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH:4]=[CH2:5].[CH:10]([N:13](C(C)C)CC)(C)C.Cl[C:20](=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>C(O)C.CN(C1C=CN=CC=1)C.ClCCl>[CH2:8]([O:7][C:3](=[O:6])[CH2:4][CH2:5][N:13]([C:20](=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
crude product
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned with aq HCl (400 mL, 1M)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |